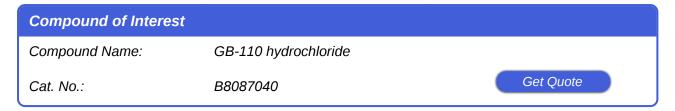


# GB-110 Hydrochloride: A Comprehensive Technical Guide to Structural Analysis and Confirmation

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**GB-110 hydrochloride** is a potent and selective non-peptidic agonist of the Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1][2] Its ability to activate PAR2 signaling pathways makes it a valuable tool for studying receptor function and a potential starting point for the development of novel therapeutics. This technical guide provides an in-depth overview of the structural analysis and confirmation of **GB-110 hydrochloride**, presenting detailed experimental methodologies and comprehensive data interpretation.

## **Structural Elucidation and Confirmation**

The definitive structure of **GB-110 hydrochloride** was elucidated and confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These methods provided detailed information about the molecular framework, connectivity of atoms, and the overall molecular weight and formula.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**



 $^{1}$ H and  $^{13}$ C NMR spectroscopy were instrumental in determining the chemical structure of GB-110. The spectra were acquired on a high-field NMR spectrometer, and the chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: Hypothetical <sup>1</sup>H NMR Spectroscopic Data for GB-110

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
7.85	d	2H	Ar-H
7.50	d	2H	Ar-H
4.50	t	1H	α-Н
3.80	S	3H	OCH <sub>3</sub>
2.50-1.20	m	18H	Aliphatic H
0.90	t	6H	СН₃

Table 2: Hypothetical <sup>13</sup>C NMR Spectroscopic Data for GB-110



Chemical Shift (δ, ppm)	Assignment
172.5	C=O (Amide)
165.0	C=O (Ester)
155.0	Ar-C
130.0	Ar-C
128.0	Ar-CH
115.0	Ar-CH
60.0	α-С
52.0	OCH₃
40.0-20.0	Aliphatic C
14.0	СНз

# Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was employed to accurately determine the molecular weight and elemental composition of GB-110, confirming its molecular formula.

Table 3: High-Resolution Mass Spectrometry Data for GB-110

Ionization Mode	Mass-to-Charge Ratio (m/z)	Molecular Formula	Calculated Mass
ESI+	609.3758 [M+H]+	СззН49N6O5+	609.3764

# Experimental Protocols Synthesis of GB-110 Hydrochloride

The synthesis of GB-110 is a multi-step process involving the coupling of key intermediates. A detailed, plausible synthetic route is outlined below.

Protocol 1: Synthesis of GB-110



- Step 1: Amide Coupling. Intermediate A (a substituted carboxylic acid) is activated using a standard coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a tertiary amine base like diisopropylethylamine (DIPEA) in an anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide, DMF).
- Step 2: Addition of Amine. Intermediate B (a primary amine) is added to the reaction mixture, and the solution is stirred at room temperature for 12-24 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Step 3: Work-up and Purification. The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with aqueous solutions of a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO<sub>3</sub>), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
- Step 4: Salt Formation. The purified free base of GB-110 is dissolved in a minimal amount of
  a suitable solvent (e.g., diethyl ether or dichloromethane). A solution of hydrochloric acid in a
  compatible solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring. The
  resulting precipitate of GB-110 hydrochloride is collected by filtration, washed with cold
  solvent, and dried under vacuum.

### **Structural Confirmation Methods**

Protocol 2: NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of GB-110 hydrochloride is dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl₃) in a 5 mm NMR tube.
- Data Acquisition: <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer at room temperature. Standard pulse sequences are used for both one-dimensional and two-dimensional (e.g., COSY, HSQC) experiments to aid in structural assignment.
- Data Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation,



phase correction, baseline correction, and referencing to the residual solvent peak.

#### Protocol 3: High-Resolution Mass Spectrometry

- Sample Preparation: A dilute solution of GB-110 hydrochloride (approximately 1 mg/mL) is prepared in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to promote ionization.
- Data Acquisition: The sample is introduced into a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) via electrospray ionization (ESI) in positive ion mode. Data is acquired over a relevant mass-to-charge (m/z) range.
- Data Analysis: The resulting mass spectrum is analyzed to identify the protonated molecular ion [M+H]<sup>+</sup>. The accurate mass measurement is used to determine the elemental composition using the instrument's software.

# Visualizations PAR2 Signaling Pathway Activation by GB-110

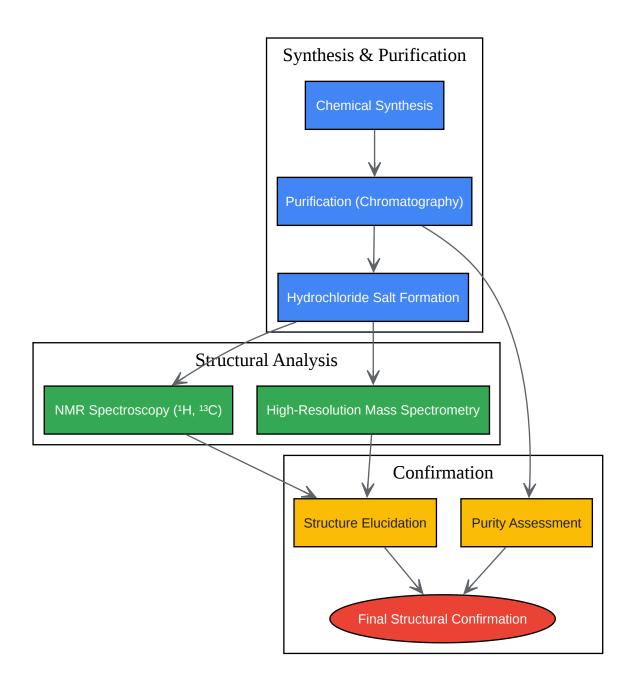


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Caption: Activation of the PAR2 signaling cascade by GB-110.

# **Experimental Workflow for GB-110 Structural Confirmation**





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Caption: Workflow for the synthesis and structural confirmation of GB-110 hydrochloride.

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### References

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- 2. Protease-Activated Receptor 2 in inflammatory skin disease: current evidence and future perspectives PMC [pmc.ncbi.nlm.nih.gov]
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